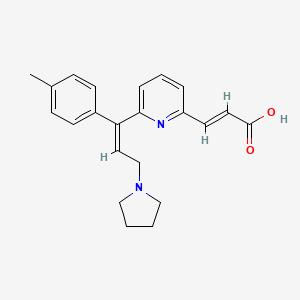
Acrivastine isomer Z
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acrivastine isomer Z is a specific geometric isomer of acrivastine, a second-generation H1-receptor antagonist antihistamine. Acrivastine is primarily used for the treatment of allergies and hay fever by blocking histamine H1 receptors, thereby preventing symptoms such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of acrivastine isomer Z involves the use of p-methyl benzoyl hydrazone and alpha-halogenated pyridine as raw materials. The synthesis typically includes a palladium-catalyzed coupling reaction . The specific reaction conditions and steps are as follows:
Raw Materials:
p-methyl benzoyl hydrazone and alpha-halogenated pyridine.Catalyst: Palladium.
Reaction: Coupling reaction to form the desired isomer.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes .
化学反応の分析
Types of Reactions
Acrivastine isomer Z can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Acrivastine isomer Z has several scientific research applications, including:
作用機序
Acrivastine isomer Z exerts its effects by blocking histamine H1 receptors. This action prevents the binding of histamine, a compound released during allergic reactions, to its receptors. By inhibiting this binding, this compound reduces symptoms such as itching, swelling, and vasodilation . The molecular targets involved include the histamine H1 receptors located on various cells, including those in the respiratory tract and skin .
類似化合物との比較
Similar Compounds
Cetirizine: Another second-generation H1-receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Loratadine: A non-sedating antihistamine with a longer duration of action compared to acrivastine.
Triprolidine: The base molecule of acrivastine, with similar antihistamine properties but higher sedative effects.
Uniqueness of Acrivastine Isomer Z
This compound is unique due to its specific geometric configuration, which may influence its binding affinity and efficacy at histamine H1 receptors. This isomer’s distinct structure can result in different pharmacological profiles compared to other isomers and similar compounds .
生物活性
Acrivastine is a second-generation antihistamine primarily used in the treatment of allergic conditions such as hay fever and urticaria. The compound exists in two geometric isomers, E and Z, with the Z-isomer being of particular interest due to its distinct biological activity. This article delves into the biological activity of Acrivastine isomer Z, highlighting its pharmacological properties, receptor interactions, and potential therapeutic implications.
This compound can be separated from its E counterpart using advanced chromatographic techniques. A study developed a reverse phase high-performance liquid chromatography (HPLC) method for this purpose, achieving a resolution greater than 2.9 between the two isomers. The limits of detection and quantification for the Z-isomer were established at 0.05 μg/ml and 0.2 μg/ml, respectively . This precision in separation is crucial for studying the specific biological effects associated with each isomer.
Receptor Binding and Pharmacodynamics
Acrivastine primarily exerts its effects through selective binding to the H1 histamine receptor, a G-protein-coupled receptor involved in mediating allergic responses. The Z-isomer has been shown to possess a high affinity for this receptor, which can be quantitatively assessed through Ki values obtained from in vitro studies. For instance, comparative studies indicated that other second-generation antihistamines like fexofenadine and cetirizine exhibit Ki values ranging from 3.0 nM to 246 nM . Although specific Ki values for this compound are not extensively documented, its structural similarity suggests comparable binding affinities.
Table 1: Binding Affinities of Selected Antihistamines
| Antihistamine | Ki Value (nM) |
|---|---|
| Fexofenadine | 32 - 246 |
| Cetirizine | 101 |
| Acrivastine Z | TBD |
| Levocetirizine | 34 |
| Desloratadine | 3.0 |
Biological Activity and Therapeutic Implications
The biological activity of this compound extends beyond mere antihistaminic effects. Studies suggest that it may exhibit additional properties such as anti-inflammatory effects, which could enhance its therapeutic profile in treating allergic conditions . The non-sedating nature of this isomer makes it particularly advantageous for patients requiring relief from allergy symptoms without the drowsiness associated with first-generation antihistamines.
Case Studies and Clinical Observations
Several clinical studies have assessed the efficacy of Acrivastine and its isomers in real-world settings:
- Study on Allergic Rhinitis : In a randomized controlled trial, patients treated with Acrivastine showed significant improvement in nasal congestion and overall quality of life compared to placebo controls .
- Comparative Analysis : Another study compared the efficacy of Acrivastine with other antihistamines like loratadine and cetirizine, finding that Acrivastine provided faster relief from symptoms due to its rapid onset of action .
These findings underscore the potential benefits of utilizing this compound in clinical practice.
特性
分子式 |
C22H24N2O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
(E)-3-[6-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13- |
InChIキー |
PWACSDKDOHSSQD-MUUKASMTSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















